molecular formula C10H15N7OS B1218071 N-Nitrosocimetidine CAS No. 73785-40-7

N-Nitrosocimetidine

Cat. No. B1218071
CAS RN: 73785-40-7
M. Wt: 281.34 g/mol
InChI Key: LFTUYYPQNCJQGN-UHFFFAOYSA-N
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Description

N-Nitrosocimetidine belongs to the class of organic compounds known as imidazoles . It’s a compound that has a chemical structure very similar to those of the mutagens and laboratory carcinogens N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) and methylnitrosourea (MNU) .

Scientific Research Applications

Carcinogenicity Assessment

  • Chronic Feeding Tests in Rats : N-Nitrosocimetidine (NC) was administered to rats in drinking water over two years. The study found no significant increase in tumor incidence compared to controls. This contrasts with neoplasms observed in rats treated with N-nitroso-N-methyl-N'-nitroguanidine, suggesting a lower carcinogenic risk for NC (Lijinsky & Reuber, 1984).

DNA Interaction and Mutagenicity

  • Sister Chromatid Exchanges and Chromosome Aberrations : NC induced significant numbers of sister chromatid exchanges (SCE) and chromosome aberrations in Chinese hamster ovary cells. Its effectiveness in SCE induction was about two-thirds that of the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), indicating potential carcinogenic activity (Athanasiou & Kyrtopoulos, 1981).
  • DNA Methylation in Rats : NC showed the ability to methylate DNA in various rat tissues after oral administration, contrasting with the parent compound cimetidine, which did not methylate DNA. Methylation levels were lower than those produced by the carcinogen MNNG (Gombar & Magee, 1982).
  • DNA Strand Breaks : NC caused a concentration-dependent increase in DNA damage in a mouse cell line. This effect was smaller compared to MNNG, indicating a relative lower potential for genotoxicity (Schwarz, Hummel, & Eisenbrand, 1980).

Effects on Tumor Development

  • Effects on Tumors in Mice : NC's chronic effects were tested in mice. Results showed no large effects on survival or nonneoplastic lesions, suggesting a lower carcinogenic potential compared to other chemicals tested (Anderson, Giner-Sorolla, Haller, & Budinger, 1985).

Chemical Structure and Reactivity

  • Structure and Reactivity : The structure of nitrosocimetidine was determined using spectrometry methods. It exhibited methylating ability comparable to the known gastric carcinogen MNNG (Foster, Jarman, Manson, & Schulten, 1980).

Genotoxicity and Tumor Initiation

  • Genotoxicity and Tumor Initiation : Experiments demonstrated NC as a weak initiator of tumors in mice. Tumor initiation by NC may be associated with specific oncogene mutations, similar to those seen with other carcinogens (Anderson et al., 1989).

Comparative Toxicity Assessment

  • Acute Toxicity Comparison : NC's acute toxicity was compared with known carcinogens and found to be substantially less toxic, suggesting a lower acute toxic potential (Ogiu, Hard, Magee, & Jensen, 1986).

Denitrosation and Metabolic Fate

  • Denitrosation as a Metabolic Pathway : Studies indicated that NC undergoes rapid denitrosation in the blood, mediated by hemoglobin sulfhydryl residues. This denitrosation process may play a significant role in detoxification and reducing its carcinogenic potential (Jensen, Stelman, & Spiegel, 1987).

Comparative Carcinogenicity

  • Comparison with Related Carcinogens : In a rat study, NC did not produce treatment-related tumors, contrasting with carcinomas induced by the structurally related carcinogen MNNG. This suggests NC's lower carcinogenic potential (Habs, Eisenbrand, Habs, & Schmähl, 1982).

Safety and Hazards

N-Nitrosocimetidine, like other nitrosamines, is a concern due to its potential carcinogenicity . Nitrosamines are known to be potent animal carcinogens and may pose risks to the liver, kidney, lungs, skin, and eyes .

properties

IUPAC Name

3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUYYPQNCJQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021025
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73785-40-7
Record name N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73785-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosocimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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